molecular formula C22H20N6O3 B5242438 3,5-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

3,5-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B5242438
M. Wt: 416.4 g/mol
InChI Key: PMDJGLAGASBZLP-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core with methoxy groups at the 3 and 5 positions, and a substituted phenyl ring attached to a pyrazolyl-pyridazinyl moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable molecule in medicinal chemistry and other fields.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the broad range of activities exhibited by similar compounds, it could be of interest in the development of new drugs . Further studies could also explore its synthesis and chemical reactions in more detail.

Mechanism of Action

Target of Action

The primary targets of the compound 3,5-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide are currently unknown

Action Environment

Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions might affect the compound’s structure and function. Interactions with other molecules could either enhance or inhibit its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps:

    Formation of the Pyrazolyl-Pyridazinyl Moiety: This step involves the reaction of pyrazole with a suitable pyridazine derivative under controlled conditions.

    Attachment to the Phenyl Ring: The pyrazolyl-pyridazinyl moiety is then attached to a phenyl ring through an amination reaction.

    Formation of the Benzamide Core:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study biochemical pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide: This compound is unique due to its specific substitution pattern and the presence of both pyrazole and pyridazine rings.

    Other Benzamides: Compounds with similar benzamide cores but different substituents.

    Pyrazole Derivatives: Compounds containing pyrazole rings with various substitutions.

    Pyridazine Derivatives: Compounds with pyridazine rings and different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-30-18-12-15(13-19(14-18)31-2)22(29)25-17-6-4-16(5-7-17)24-20-8-9-21(27-26-20)28-11-3-10-23-28/h3-14H,1-2H3,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDJGLAGASBZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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